Siegeskaurolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siegeskaurolic acid is a kaurane diterpenoid acid derived from the plant Sigesbeckia pubescens. This compound has been studied for its various pharmacological properties, including anti-inflammatory, antinociceptive, and antithrombotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of siegeskaurolic acid involves the extraction of the compound from the aerial parts of Sigesbeckia pubescens. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods
the extraction and purification processes used in laboratory settings can be scaled up for industrial production, involving larger quantities of solvents and more efficient chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Siegeskaurolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced pharmacological activities. These derivatives are often tested for their efficacy in different biological assays .
Scientific Research Applications
Siegeskaurolic acid has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
Siegeskaurolic acid exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. This inhibition prevents the expression of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound also blocks the degradation of IκB-α, which is essential for the activation of NF-κB .
Comparison with Similar Compounds
Similar Compounds
Kirenol: Another kaurane diterpenoid with anti-inflammatory properties.
Ursolic acid: A triterpenoid known for its anti-inflammatory and anticancer activities.
β-Sitosterol: A plant sterol with anti-inflammatory and cholesterol-lowering effects.
Uniqueness
Siegeskaurolic acid is unique due to its specific inhibition of the NF-κB pathway, which is a critical regulator of inflammation. This targeted mechanism of action distinguishes it from other similar compounds that may have broader or less specific effects .
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,13R,14R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h13-16,21H,3-12H2,1-2H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20+/m1/s1 |
InChI Key |
HHAMKMUMKLXDFQ-IHAQYFQTSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@H](C4)CO)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)CO)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.